tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride

Regiochemistry Amine protection Building block selection

Medicinal chemistry campaigns requiring selective benzylic amine functionalization while the aliphatic amine remains Boc-protected face the risk of using the wrong regioisomer (CAS 1253955-71-3), which presents the aliphatic amine as the free handle and can derail library synthesis. This racemic hydrochloride (MW 272.77) ensures the correct reactive handle. • Benzylic (α-phenyl) primary amine freely available for chemoselective acylation, sulfonylation, or reductive amination; ethyl-chain amine stays Boc-protected for orthogonal deprotection. • 98% purity minimises side-product formation in parallel synthesis, reducing false-positive rates in biological screening. • HCl salt provides a precisely defined stoichiometric entity that can be weighed accurately, eliminating variability from atmospheric CO₂-induced carbonate formation common with free bases.

Molecular Formula C13H21ClN2O2
Molecular Weight 272.773
CAS No. 138374-18-2
Cat. No. B592435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride
CAS138374-18-2
Molecular FormulaC13H21ClN2O2
Molecular Weight272.773
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N.Cl
InChIInChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H
InChIKeyYFSIJTNVVDFDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride: Baseline Overview & Procurement Profile


tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride (CAS 138374-18-2) is a Boc-protected 1,2-diamine building block belonging to the N-Boc-2-phenyl-1,2-ethanediamine class . It exists as a racemic hydrochloride salt with molecular formula C₁₃H₂₁ClN₂O₂ and molecular weight 272.77 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the ethyl-chain nitrogen, leaving the benzylic (α-phenyl) primary amine freely available for downstream functionalization. It is supplied as a research-grade intermediate for organic synthesis and medicinal chemistry applications, with commercial purity specifications ranging from 95% to 98% .

Boc N-Boc-2-phenyl-1,2-ethanediamine building block
NH₂ Free benzylic amine ready for nucleophilic coupling
± Racemic hydrochloride salt, research-grade purity

Why Analogs Cannot Substitute for CAS 138374-18-2


Within the N-Boc-2-phenyl-1,2-ethanediamine family, three structural variables create functionally non-interchangeable species: (i) the regiochemistry of Boc placement (ethyl-chain N vs. benzylic N), which determines which amine is available for coupling; (ii) the salt form (free base vs. hydrochloride), which governs aqueous solubility, crystallinity, and stoichiometric calculations; and (iii) the stereochemical composition (racemic vs. enantiopure), which affects physicochemical properties including LogP and solubility . The regioisomeric analog tert-butyl (2-amino-1-phenylethyl)carbamate hydrochloride (CAS 1253955-71-3) carries the Boc group on the benzylic nitrogen, presenting a different reactive handle for downstream chemistry [1]. The free base analog (CAS 174885-99-5) has a molecular weight of 236.31 g/mol versus 272.77 g/mol for the hydrochloride, a 15.5% mass difference that directly impacts reagent equivalency calculations in multi-step syntheses .

Regiochemistry mismatch
Boc placement on ethyl-chain vs. benzylic nitrogen presents a different free amine handle.
Salt form mismatch
Free base and HCl salt differ in solubility, crystallinity, and stoichiometric mass, affecting reaction scale-up calculations.
Stereochemical composition
Racemate vs. single enantiomers exhibit divergent LogP and chromatographic retention; analytical methods may not transfer.

Differentiation Evidence vs. Closest Analogs


Regiochemistry: Boc Placement Determines Reactive Amine

The target compound 138374-18-2 has the Boc protecting group on the ethyl-chain nitrogen (IUPAC: tert-butyl N-(2-amino-2-phenylethyl)carbamate;hydrochloride), while the regioisomer CAS 1253955-71-3 carries the Boc on the benzylic (α-phenyl) nitrogen (IUPAC: tert-butyl N-(2-amino-1-phenylethyl)carbamate;hydrochloride) . This positional difference means that in 138374-18-2, the benzylic primary amine is free for nucleophilic reactions, whereas in 1253955-71-3, the aliphatic ethyl-chain primary amine is free. The benzylic amine has distinct reactivity characteristics—lower pKa and different steric environment—compared to the aliphatic amine . Both compounds share identical molecular formula (C₁₃H₂₁ClN₂O₂) and molecular weight (272.77 g/mol), making the regiochemical assignment the sole basis for differentiation at equivalent purity grades .

Boc Regiochemistry
Head-to-head
Target: Boc on ethyl-chain N, free benzylic NH₂
Regioisomer: Boc on benzylic N, free aliphatic NH₂
Determines which amine is available for coupling; wrong regioisomer necessitates re-synthesis.
Identical molecular formula and MW; orthogonal reactivity.
Regiochemistry Amine protection Building block selection Orthogonal synthesis

Hydrochloride Salt vs. Free Base: Stoichiometric Impact

The hydrochloride salt (138374-18-2) has a molecular weight of 272.77 g/mol, while the corresponding free base (CAS 174885-99-5) has a molecular weight of 236.31 g/mol—a difference of 36.46 g/mol (HCl) representing a 15.5% mass increase . This mass differential must be accounted for in all stoichiometric calculations: to deliver 1.0 mmol of the free amine scaffold, 272.77 mg of the HCl salt is required versus 236.31 mg of the free base. On a 100 mmol scale, this translates to a 3.65 g mass difference that affects solvent volumes, vessel sizing, and cost calculations . Additionally, the free base exhibits an estimated water solubility of approximately 5.9 g/L (from Log Kow estimate) and a measured solubility of 1.76–2.1 g/L for the enantiopure free base forms at 25 °C . While an exact aqueous solubility value for the HCl salt is not published in the open literature, the general class-level principle of hydrochloride salt formation enhancing aqueous solubility by one to three orders of magnitude relative to the free base is well-established for primary amine-containing compounds.

Salt Form MW
Class-level
Δ +36.46 g/mol (+15.5% vs. free base)
Stoichiometric context: form selection impacts reagent equivalency and scale-up calculations.
HCl salt solubility enhancement inferred from class-level principles.
Salt form Stoichiometry Weighing accuracy Reaction scale-up

Racemic vs. Enantiopure: LogP and Chromatographic Behavior

The racemic free base corresponding to the target compound (CAS 174885-99-5) has an ACD/LogP of 2.38 and an estimated Log Kow of 1.97 . In contrast, the (R)-enantiomer free base (CAS 188875-37-8) has a reported LogP of 3.30, and the (S)-enantiomer free base (CAS 943322-87-0) has a LogP of 3.12 [1]. These LogP differences of 0.74–0.92 log units between racemate and individual enantiomers translate to a 5.5- to 8.3-fold difference in octanol-water partition coefficients, which directly impacts reversed-phase HPLC retention times, silica gel column chromatography elution profiles, and liquid-liquid extraction efficiency. The regioisomeric free base (CAS 142910-85-8) has an XLogP3-AA of 1.5, differing by 0.88 units from the target's free base LogP [2]. These physicochemical divergences mean that analytical methods (HPLC, LC-MS) and purification protocols developed for one form cannot be directly transferred to another without re-validation.

LogP Comparison
Reported
Racemate: 2.38; R-enantiomer: 3.30; S-enantiomer: 3.12; Regioisomer: 1.5
LogP differences shift reversed-phase retention and extraction; methods may not transfer directly.
Free base forms; values from ACD/Labs and PubChem XLogP3.
LogP Chromatography Enantiomeric purity Method development

High-Purity Grades for cGMP Intermediate Synthesis

The target compound 138374-18-2 is commercially available at 98% purity from Leyan (Product No. 1516432, CAS 138374-18-2) . The regioisomeric analog 1253955-71-3 is also available at 98% purity from the same supplier . The free base form (CAS 174885-99-5) is typically supplied at 95% purity , while the (R)-enantiomer free base (CAS 188875-37-8) is supplied at ≥95% purity and the (S)-enantiomer free base (CAS 943322-87-0) at 97% purity [1]. The 98% purity specification, combined with the hydrochloride salt form's typically favorable handling characteristics (solid, non-hygroscopic relative to free base amines), makes the target compound suitable as a building block for pharmaceutical intermediate synthesis where higher initial purity reduces downstream purification burden. Notably, the 98% purity grade is available for the target compound in quantities from 100 mg to 5 g off-the-shelf, with bulk inquiries accepted for larger scales .

Purity Grade
Specification review
Target HCl salt: 98% vs. free base: 95%
Higher initial purity reduces downstream purification and impurity carryover.
3% purity differential represents ~60% lower total impurity burden.
Purity Quality control cGMP Pharmaceutical intermediate

Racemic Composition: Cost and Supply Chain Advantages

The target compound 138374-18-2 is the racemic (undefined stereocenter) hydrochloride salt, as confirmed by the PubChem entry showing Undefined Atom Stereocenter Count = 1 for the regioisomeric form and vendor listings that do not specify enantiomeric purity . In contrast, the (R)-enantiomer (CAS 188875-37-8) and (S)-enantiomer (CAS 943322-87-0) are single-enantiomer products requiring chiral resolution or asymmetric synthesis steps in their manufacture, which typically commands a price premium of 3- to 10-fold over the racemate . The (S)-enantiomer hydrochloride salt (CAS not fully characterized, but available from Achemblock at 95% purity) further illustrates the fragmentation of the enantiopure supply landscape . For synthetic applications where the stereocenter is either not present in the final target (e.g., after oxidation to a ketone or elimination to an olefin) or is epimerized under reaction conditions, the racemic form provides equivalent synthetic utility at a substantially lower procurement cost. The target compound is stocked by multiple vendors with off-the-shelf availability in 100 mg to 25 g quantities, providing supply chain resilience that single-source enantiopure compounds cannot match .

Procurement Rank
Reported
Racemate: broad availability, baseline cost; Enantiopure: limited supply, 3–10× premium
For chiral-agnostic SAR campaigns, racemate offers supply chain resilience and lower procurement cost.
Market-based comparison; verify specific pricing at procurement scale.
Racemic synthesis Cost efficiency Supply chain Building block sourcing

Application Scenarios for CAS 138374-18-2


Library Synthesis via Free Benzylic Amine Coupling

When a medicinal chemistry campaign requires the benzylic amine to serve as the diversity point in a library synthesis—for example, coupling a common carboxylic acid building block library to a 2-amino-2-phenylethyl scaffold—the target compound 138374-18-2 presents the benzylic amine in its free (unprotected) form, while the ethyl-chain amine remains Boc-protected . In contrast, the regioisomer 1253955-71-3 would present the aliphatic ethyl amine as the free handle, leading to a different spatial orientation of the coupled fragment relative to the phenyl ring. The racemic nature of 138374-18-2 is acceptable for primary screening libraries where enantiomeric resolution can be deferred until hit confirmation, maximizing throughput and minimizing cost, as established in Evidence Item 5. The compound's 98% purity (Evidence Item 4) minimizes side-product formation during parallel synthesis, reducing the false-positive rate in biological screening .

Process Scale-Up: Salt Form and Stoichiometric Accuracy

In process development and kilo-lab scale-up, the 15.5% molecular weight difference between the HCl salt (272.77 g/mol) and the free base (236.31 g/mol) documented in Evidence Item 2 must be rigorously accounted for in batch record calculations . The hydrochloride salt form of 138374-18-2 provides a precisely defined stoichiometric entity that can be weighed accurately without the variability introduced by partial free-base carbonate formation (common with amine free bases exposed to atmospheric CO₂). The compound's commercial availability in up to 100 g quantities (Evidence Item 5) supports scale-up campaigns from medicinal chemistry through Phase I API production, where consistent lot-to-lot purity and form identity are critical for regulatory compliance .

Chromatographic Method Development Using Predicted LogP

The racemic target compound's free base LogP of 2.38 (Evidence Item 3) provides a predictable baseline for developing both normal-phase silica gel chromatography methods (where LogP correlates with elution order) and reverse-phase HPLC methods (where LogP predicts retention time relative to the column's hydrophobic stationary phase) . This contrasts with the enantiopure forms (LogP 3.12–3.30), which would require stronger organic eluent compositions for reverse-phase methods or less polar solvent mixtures for normal-phase separations. For laboratories standardizing purification protocols across multiple building block classes, the racemate's intermediate LogP provides a more generic and transferable chromatographic behavior than the higher-LogP single enantiomers, reducing method development time . The 15.5% mass difference between salt and free base (Evidence Item 2) also affects preparative HPLC loading calculations when the compound is used as a synthetic intermediate that is chromatographed directly.

Orthogonal Protection: Sequential Benzylic Amine Reactivity

In multi-step syntheses employing an orthogonal protection strategy, the target compound 138374-18-2 provides a unique reactivity sequence: the free benzylic amine can undergo chemoselective acylation, sulfonylation, or reductive amination first, while the ethyl-chain Boc-protected amine remains inert . Subsequent Boc deprotection (TFA or HCl/dioxane) then liberates the second amine for further functionalization. This contrasts with the regioisomer 1253955-71-3, where the aliphatic amine is free and the benzylic amine is Boc-protected, reversing the order of deprotection and functionalization . The benzylic amine's distinct steric environment (adjacent to phenyl ring) and electronic character (reduced basicity due to the electron-withdrawing phenyl group) can be exploited to achieve chemoselectivity in the presence of other aliphatic amines in complex substrates—a tactical advantage documented in Evidence Item 1 that directly impacts synthetic route design efficiency.

Application
Selection Property
Validation Focus
Library synthesis with benzylic amine diversity
Free benzylic amine (Boc on ethyl-chain)
Coupling efficiency, regioisomer verification
Process scale-up and stoichiometric control
Defined HCl salt stoichiometry
Mass accuracy, lot-to-lot consistency
Chromatographic method development
Racemate intermediate LogP baseline
Retention time reproducibility, solvent system optimization
Orthogonal protection strategies
Regiochemistry: Boc on ethyl-chain N
Chemoselectivity, deprotection sequence compatibility
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